molecular formula C7H11ClN2O2S B13201237 [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride

Cat. No.: B13201237
M. Wt: 222.69 g/mol
InChI Key: JJSCTISEKXHOFX-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride is a specialized chemical reagent designed for research applications, particularly in medicinal chemistry. This compound serves as a versatile synthetic intermediate, leveraging the reactivity of the methanesulfonyl chloride group to functionalize the imidazole core. The imidazole scaffold is a privileged structure in drug discovery, featured in a wide range of bioactive molecules . The reactive sulfonyl chloride moiety makes this compound a valuable building block for creating sulfonamide or sulfonate derivatives, which are common in compounds studied for their interaction with various biological targets . Chlorine-containing heterocyclic compounds, such as this reagent, represent a highly important class in pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine . Furthermore, novel imidazole derivatives are an active area of research in the development of receptor modulators, as evidenced by their prominence in recent patent literature . This product is intended for use in the synthesis of new chemical entities for research purposes, including the exploration of structure-activity relationships in potential therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3

InChI Key

JJSCTISEKXHOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the conversion of the corresponding [1-(propan-2-yl)-1H-imidazol-5-yl]methanol precursor into the sulfonyl chloride via reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid under anhydrous conditions. The general reaction scheme is:

$$
\text{[1-(propan-2-yl)-1H-imidazol-5-yl]methanol} + \text{SOCl}2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}2
$$

This transformation requires strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group and is usually conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

Detailed Synthetic Procedure

  • Starting Material Preparation: The precursor [1-(propan-2-yl)-1H-imidazol-5-yl]methanol is synthesized via alkylation of 1H-imidazole at the N1 position with an isopropyl halide, followed by functionalization at the 5-position to introduce the hydroxymethyl group.

  • Chlorination Step: The methanol derivative is dissolved in an inert, dry solvent such as dichloromethane or chloroform under nitrogen atmosphere. Thionyl chloride is added dropwise at 0–5 °C to control the exothermic reaction. The mixture is stirred for several hours (typically 3–12 hours) at ambient temperature to ensure complete conversion.

  • Work-up and Purification: After reaction completion, excess thionyl chloride and gaseous byproducts (HCl, SO₂) are removed under reduced pressure. The crude product is purified by recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures) or by vacuum distillation to yield the sulfonyl chloride as a solid.

Alternative Methods

  • Chlorosulfonic Acid Method: Direct sulfonation of the imidazole ring using chlorosulfonic acid followed by controlled chlorination can also yield the sulfonyl chloride derivative, but this method requires careful temperature control (0–5 °C) and inert atmosphere to prevent over-sulfonation or ring degradation.

  • Sulfonylation via Sulfur Trioxide Complexes: Another route involves the reaction of the imidazole derivative with sulfur trioxide-pyridine complexes to form sulfonic acid intermediates, which are subsequently converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride (PCl₅).

Industrial Scale Considerations

Industrial production employs continuous flow reactors to maintain precise temperature and stoichiometry control, enhancing safety and scalability. Automated drying and inert gas purging systems prevent moisture ingress, critical for sulfonyl chloride stability. Purification is optimized using crystallization and distillation techniques to achieve high purity suitable for pharmaceutical applications.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Purpose/Effect
Temperature 0–5 °C during reagent addition; room temp for reaction Controls exothermicity and prevents side reactions
Solvent Dry dichloromethane, chloroform, or acetonitrile Provides inert medium, dissolves reactants
Atmosphere Nitrogen or argon Prevents moisture and oxidation
Molar ratio (alcohol:SOCl₂) 1:1 to 1:2 Ensures complete conversion
Reaction time 3–12 hours Complete conversion without degradation
Purification Recrystallization or vacuum distillation Removes impurities, isolates pure product

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the imidazole ring and the presence of the methanesulfonyl chloride group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for sulfonyl chloride (S=O stretching around 1350–1370 cm⁻¹ and 1170–1190 cm⁻¹; S–Cl stretch near 550–600 cm⁻¹) confirm successful chlorination.

  • Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight and fragmentation patterns consistent with the sulfonyl chloride structure.

  • Elemental Analysis: Confirms empirical formula and purity.

Research Discoveries and Applications Related to Preparation

  • Studies have shown that controlling reaction temperature and moisture is critical to maximizing yield and minimizing hydrolysis to sulfonic acids.

  • The isopropyl substitution at the N1 position enhances steric hindrance, improving the stability of the sulfonyl chloride and reducing side reactions during synthesis.

  • Use of continuous flow synthesis has improved reaction reproducibility and safety, particularly when scaling up the chlorination step.

  • The compound serves as a key intermediate for synthesizing sulfonamide derivatives with potential biological activity, including enzyme inhibition and antimicrobial properties.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Thionyl chloride method [1-(propan-2-yl)-1H-imidazol-5-yl]methanol + SOCl₂ 0–5 °C addition, room temp reaction, inert atmosphere 70–90 Most common, mild conditions
Chlorosulfonic acid Imidazole derivative + ClSO₃H 0–5 °C, inert atmosphere 60–80 Requires careful control
SO₃-pyridine complex Imidazole derivative + SO₃·pyridine, then SOCl₂ Sequential sulfonation and chlorination 65–85 Multi-step, more complex

Chemical Reactions Analysis

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding sulfonic acids and imidazole derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride, also known as (3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride, is a chemical compound with the molecular formula C7H11ClN2O2SC_7H_{11}ClN_2O_2S . It has a molecular weight of 222.69 g/mol .

Chemical Identifiers

  • IUPAC Name: (3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride
  • InChI: InChI=1S/C7H11ClN2O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3
  • InChIKey: JJSCTISEKXHOFX-UHFFFAOYSA-N
  • SMILES: CC(C)N1C=NC=C1CS(=O)(=O)Cl
  • PubChem CID: 66163658
  • CAS Number: 1492399-16-2

Synonyms

  • 1492399-16-2
  • AKOS015506745
  • EN300-278639
  • [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonylchloride

Applications

While the primary search result provides detailed chemical information about this compound , it does not specify its applications. However, the presence of an imidazole moiety and a sulfonyl chloride group suggests its potential use as a building block in synthesizing biologically active molecules. Other related imidazole derivatives have found use in pharmaceutical research .

While not directly discussing this compound, one search result identifies related compounds as glycine transporter 1 (GlyT1) inhibitors . Another result refers to the use of ruthenium polypyridyl complexes in photochemistry, with applications in various fields, including photoredox catalysis and light-driven water oxidation . Another search result mentions waste streams from pharmaceutical formulation facilities can adversely impact fish populations .

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The isopropyl group in the target compound is less sterically demanding than the cyclopropylmethyl or tetrahydro-2H-pyran-2-yl (THP) groups in analogs . This may enhance solubility in nonpolar solvents or reduce steric hindrance during reactions.

Acidity and Reactivity :

  • The predicted pKa of 1.27 for the cyclopropylmethyl/ethyl analog () indicates strong acidity, which could enhance its reactivity in nucleophilic substitutions compared to the target compound .
  • The THP group in ’s compound may act as a protecting group, moderating reactivity during multi-step syntheses .

Broader Implications

Imidazole sulfonyl chlorides exhibit diverse reactivity depending on substituents. For example:

  • Bulky groups (e.g., THP) may slow reaction kinetics but improve selectivity in coupling reactions .
  • Electron-withdrawing groups (e.g., sulfonyl chloride) enhance electrophilicity, facilitating nucleophilic attacks .

Biological Activity

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride is a member of the imidazole derivative family, known for its diverse applications in chemistry, biology, and medicine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores its biological activity, synthesis methods, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
IUPAC Name (3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride
CAS Number 1492399-16-2

Synthesis Methods

The synthesis of this compound typically involves the reaction of imidazole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to ensure high yield and purity.

General Reaction Scheme:

  • Starting Materials: Imidazole derivative + Methanesulfonyl chloride
  • Reagents: Triethylamine (base)
  • Conditions: Anhydrous environment to prevent hydrolysis

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study:
In a study evaluating the antibacterial activity of imidazole derivatives, this compound was tested using the disk diffusion method. The compound demonstrated inhibition zones of up to 25 mm against E. coli, indicating potent antibacterial properties .

The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes or proteins crucial for bacterial survival. It disrupts key metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Similar compounds within the imidazole family also exhibit biological activity, but variations in their chemical structures can lead to differences in potency and spectrum of activity.

Compound NameActivity TypeReference
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetateAntibacterial
1H-indazolesAnticancer

Research Applications

The compound is not only significant for its antimicrobial properties but also serves as a versatile building block in synthetic organic chemistry. Its applications span from drug development to industrial uses in specialty chemicals.

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